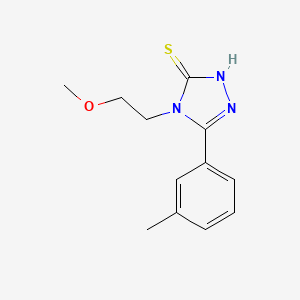

4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(2-methoxyethyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-9-4-3-5-10(8-9)11-13-14-12(17)15(11)6-7-16-2/h3-5,8H,6-7H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXNCXDSJYUDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzoyl hydrazine with 2-methoxyethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the attached functional groups.

Substitution: The methoxyethyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Antifungal Properties

Triazole derivatives are well-known for their antifungal activity. Research indicates that 4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism disrupts fungal cell membrane integrity, making it effective against various fungal pathogens .

Antimicrobial Activity

Studies have shown that compounds in the triazole family exhibit significant antimicrobial properties. The presence of the thiol group enhances their reactivity and potential interaction with microbial targets . For instance, derivatives of triazoles have demonstrated effectiveness against both bacterial and yeast-like fungi through susceptibility screening tests .

Anticancer Potential

Recent research highlights the anticancer properties of 1,2,4-triazole derivatives. Compounds similar to this compound have been tested for cytotoxicity against various cancer cell lines. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit cell migration, suggesting a potential role as anticancer agents .

Applications in Pharmaceuticals

The diverse biological activities of this compound position it as a candidate for various pharmaceutical applications:

- Antifungal Agents : Used in formulations targeting systemic fungal infections.

- Antimicrobial Agents : Potentially developed into new antibiotics to combat resistant strains.

- Anticancer Drugs : Further research could lead to the development of targeted therapies for specific cancers.

Agricultural Applications

Beyond medicinal uses, triazole derivatives are also explored for agricultural applications:

- Fungicides : The antifungal properties make them suitable candidates for developing new fungicides to protect crops from fungal diseases.

- Plant Growth Regulators : Some studies suggest that triazoles may influence plant growth and development.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The triazole-3-thiol scaffold is highly versatile, with substitutions at the 4- and 5-positions significantly altering physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Ether vs. Aryl Substituents : The target compound’s 2-methoxyethyl group (ether chain) likely increases solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl in ).

- Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., nitro in , chloro in ) exhibit different reactivities compared to electron-donating groups (methoxy in ).

Antiviral Activity:

- CoV Helicase Inhibitors: Compounds like 4-(cyclopent-1-en-3-ylamino)-5-(4-iodophenyl)-triazole-3-thiol () show potent antiviral activity, suggesting triazole-3-thiols’ role in targeting viral enzymes . The target compound’s lipophilic 3-methylphenyl group may enhance membrane permeability for similar applications.

Antifungal and Antibacterial Activity:

- Schiff Base Derivatives : highlights triazole-3-thiols with methoxyphenyl groups exhibiting antifungal activity . The target’s 2-methoxyethyl group could modulate bioavailability compared to rigid aryl substituents.

Corrosion Inhibition:

- 5-(3-Pyridyl)-4H-triazole-3-thiol : Demonstrated efficacy in inhibiting aluminium alloy corrosion in acidic environments . The target’s thiol group may similarly act as a corrosion inhibitor, though substituent effects require further study.

Physicochemical Properties

- Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to alkyl or halogenated analogs (e.g., ethyl in , chloro in ).

- Thermal Stability : Alkyl chains (e.g., ethyl in ) may enhance stability compared to Schiff bases, which decompose at lower temperatures.

Spectroscopic Characterization

Biological Activity

4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 723332-83-0) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its cytotoxic effects against cancer cell lines, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N3OS

- Molecular Weight : 249.33 g/mol

- IUPAC Name : 4-(2-methoxyethyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

Biological Activity Overview

Triazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory and anticancer activities. The specific compound under consideration has shown promising results in various studies, particularly against different cancer cell lines.

Anticancer Activity

Recent research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer types. The following table summarizes findings from key studies on the anticancer effects of related triazole compounds:

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : Triazoles can inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in tumor growth and metastasis.

- Cell Cycle Arrest : Studies have shown that certain triazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.

- Selective Cytotoxicity : The compound exhibits a higher cytotoxic effect on cancer cells compared to normal cells, indicating potential for targeted therapy.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical and laboratory settings:

- Study on Melanoma Cells : A study reported that specific hydrazone derivatives of triazoles showed enhanced cytotoxicity against melanoma cells (IGR39), with some compounds demonstrating selective action that spares normal cells while effectively targeting cancerous ones .

- Colon Cancer Research : In another study focusing on colorectal cancer (HT-29), various synthesized triazole compounds were tested for antiproliferative activity. One compound was particularly noted for its ability to induce significant cell cycle arrest and apoptosis in these cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis (60–80°C, ethanol/HCl) and alkylation with halogenated alkanes are effective for triazole-thiol derivatives. Column chromatography (silica gel, hexane/ethyl acetate) purifies crude products with yields >70% .

- Key Variables : Solvent polarity, temperature, and alkylating agent (e.g., bromoethane vs. iodoethane) significantly impact regioselectivity and yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Characterization :

- ¹H/¹³C NMR : Assign peaks for methoxyethyl (δ 3.3–3.5 ppm) and 3-methylphenyl (δ 2.3 ppm for CH₃) groups .

- HR-MS : Confirm molecular ion [M+H⁺] at m/z 291.35 (C₁₃H₁₄N₃O₂S) .

- FTIR : Identify thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

Q. How is the antimicrobial activity of this compound screened in preliminary assays?

- Protocol : Use the serial dilution method (MIC determination) against S. aureus and C. albicans. Prepare stock solutions in DMSO and dilute in Mueller-Hinton broth (10–100 µg/mL) .

- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as reference standards .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound to viral helicases (e.g., MERS-CoV)?

- In Silico Workflow :

Molecular Docking : Use AutoDock Vina with PDB 5WWP (MERS-CoV helicase). Prioritize compounds with cyclopentenyl or iodophenyl substituents for ATPase inhibition (IC₅₀ < 1 µmol/L) .

ADME Analysis : Predict logP (~2.8) and bioavailability via SwissADME, noting potential blood-brain barrier permeability .

Q. How do structural modifications (e.g., substituent electronegativity) alter antiradical or antiviral activity?

- Case Studies :

- Electron-Withdrawing Groups : 4-Fluorobenzylidene reduces antiradical activity by 30% (DPPH assay), while 2-hydroxybenzylidene enhances it .

- Halogen Effects : Iodo-substituted derivatives (IC₅₀ = 0.47 µmol/L) outperform chloro/bromo analogs in helicase inhibition due to hydrophobic interactions .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. efficacy) be resolved?

- Approach :

Dose-Response Curves : Test across 0.1–100 µM ranges to identify therapeutic windows.

Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis in cell lines (e.g., HeLa) .

- Example : Schiff base derivatives show cytotoxicity at >50 µM but antimicrobial activity at <10 µM .

Q. What in vivo models are suitable for assessing acute toxicity?

- Protocols :

- Rodent Studies : Administer 10–100 mg/kg orally to BALB/c mice; monitor mortality, organ histopathology, and serum ALT/AST levels over 14 days .

- In Silico Toxicity : Use ProTox-II to predict hepatotoxicity (Probability = 72%) and mutagenicity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved solubility?

- Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.